Methyl trifluoromethanesulfonate

Catalog No.
S575628
CAS No.
333-27-7
M.F
C2H3F3O3S
M. Wt
164.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl trifluoromethanesulfonate

CAS Number

333-27-7

Product Name

Methyl trifluoromethanesulfonate

IUPAC Name

methyl trifluoromethanesulfonate

Molecular Formula

C2H3F3O3S

Molecular Weight

164.11 g/mol

InChI

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3

InChI Key

OIRDBPQYVWXNSJ-UHFFFAOYSA-N

SMILES

COS(=O)(=O)C(F)(F)F

Solubility

Insoluble (NTP, 1992)

Synonyms

methyl triflate, methyl trifluoromethanesulfonate, triflic acid methyl ester, trifluoromethanesulfonic acid methyl ester

Canonical SMILES

COS(=O)(=O)C(F)(F)F

Methyl trifluoromethanesulfonate, often referred to as methyl triflate, is an organic compound with the chemical formula CF₃SO₂OCH₃. It appears as a colorless liquid and is known for its high reactivity, particularly as a methylating agent in organic synthesis. The compound is closely related to methyl fluorosulfonate and exhibits similar toxicological properties, though no human fatalities have been reported specifically for methyl triflate .

MeOTf is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can cause respiratory problems. MeOTf is also flammable.

Important Safety Precautions

  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling MeOTf.
  • Work in a well-ventilated fume hood.
  • Handle MeOTf in small quantities and avoid contact with skin and eyes.
  • Store MeOTf in a tightly sealed container in a cool, dry place.
  • Dispose of waste according to proper regulations.

Methylation Reagent:

Methyl trifluoromethanesulfonate serves as a potent methylating agent, introducing a methyl group (CH₃) to various molecules. This functionality proves valuable in various analytical and synthetic contexts:

  • Analysis of Polysulfides and Sulfur: Methyl triflate plays a role in determining polysulfides and zerovalent sulfur in sulfide-rich water wells. It facilitates their detection using chromatography techniques []. Similarly, it aids in identifying polysulfide species within the electrolyte of lithium-sulfur batteries [].

Conversion of Amines to Methyl Ammonium Triflates:

Methyl trifluoromethanesulfonate can convert amines (molecules containing an NH₂ group) to their corresponding methyl ammonium triflate derivatives. This conversion finds application in various areas of research, including:

  • Synthesis of Ionic Liquids: Methyl ammonium triflates are precursors to specific types of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. These ionic liquids can be employed in various research endeavors, such as catalysis and electrochemistry.

Other Applications:

While methylation and amine conversion are the primary uses in research, methyl trifluoromethanesulfonate can also be involved in other reactions:

  • Suzuki Reaction: This reaction forms carbon-carbon bonds between organic molecules. Methyl triflate can serve as a suitable electrophile (electron-deficient) component within the Suzuki reaction []. However, it's important to note that alternative reagents might be preferred due to safety concerns surrounding methyl triflate.

Methyl trifluoromethanesulfonate can be synthesized through several methods:

  • From Dimethyl Sulfate: The most common laboratory method involves treating dimethyl sulfate with triflic acid:
    CF3SO2OH+(CH3O)2SO2CF3SO2OCH3+CH3OSO2OH\text{CF}_3\text{SO}_2\text{OH}+(\text{CH}_3\text{O})_2\text{SO}_2\rightarrow \text{CF}_3\text{SO}_2\text{OCH}_3+\text{CH}_3\text{OSO}_2\text{OH} .
  • Commercial Availability: Methyl triflate is also available commercially from various chemical suppliers .

Methyl trifluoromethanesulfonate has diverse applications in various fields:

  • Organic Synthesis: It serves as a powerful methylating agent in the synthesis of complex organic molecules .
  • Radiochemistry: The carbon-11 isotope-labeled version of this compound ([11C]MeOTf) is utilized in positron emission tomography (PET) for synthesizing radiolabeled compounds that help visualize biological processes in vivo .
  • Polymer Chemistry: It is used in the polymerization of lactones and cyclic carbonates to produce biodegradable plastics and other materials .

Methyl trifluoromethanesulfonate shares similarities with several other compounds but stands out due to its unique properties:

CompoundChemical FormulaKey Features
Methyl fluorosulfonateFSO₂OCH₃Less reactive than methyl triflate; lower toxicity
Dimethyl sulfate(CH₃)₂SO₄Stronger methylating agent but more toxic
Triflic anhydrideCF₃SO₂ClUsed primarily for acylation rather than methylation
Methyl sulfonateCH₃SO₃Less reactive; primarily used as a sulfonating agent

Methyl trifluoromethanesulfonate's strength as a methylating agent and its application in radiochemistry make it particularly valuable compared to these similar compounds. Its ability to react with less nucleophilic substrates also sets it apart from traditional methylating agents like dimethyl sulfate .

Physical Description

Methyl trifluoromethane sulfonate is a brown liquid. Insoluble in water. (NTP, 1992) This material is a very reactive methylating agent, also known as methyl triflate.

XLogP3

0.9

Boiling Point

201 to 210 °F at 760 mm Hg (NTP, 1992)

Flash Point

101 °F (NTP, 1992)

Density

1.45 at 68 °F (NTP, 1992)

UNII

7B25Z22EPV

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (96.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

333-27-7

Wikipedia

Methyl trifluoromethanesulfonate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Nixon et al. Three concomitant C-C dissociation pathways during the mechanical activation of a N-heterocyclic carbene precursor. Nature Chemistry, doi: 10.1038/s41557-020-0509-1, published online 20 July 2020

Explore Compound Types